1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-22-10-5-2-4-9(8-10)21-13(16)12(18-20-21)15-17-14(19-23-15)11-6-3-7-24-11/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJFTVODAOPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophenyl boronic acid or stannane reacts with a halogenated intermediate.
Methoxyphenyl group introduction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant pharmacological properties:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole moieties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and proliferation, potentially affecting pathways related to DNA synthesis and repair mechanisms .
- Case Studies : A study testing similar oxadiazole derivatives showed promising results against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutic agents .
Antimicrobial Properties
The incorporation of thiophene and triazole rings has been associated with enhanced antimicrobial activity:
- Research Findings : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, studies on derivatives of thiophene and triazole have shown effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
Some derivatives of triazole compounds have been investigated for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Research Applications
The compound's unique structure allows it to be utilized in various research applications:
- Drug Development : As a lead compound in the development of new anticancer drugs targeting specific cancer pathways.
- Biological Probes : Used as a molecular probe in biological studies to understand the interaction between drugs and their targets.
- Pharmacological Studies : Investigated for its potential effects on different biological systems to elucidate its mechanism of action.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally similar derivatives:
*Calculated molecular weight based on formula.
Electronic and Steric Effects
- Methoxy vs. In contrast, the nitro group in reduces electron density, favoring interactions with nucleophilic residues.
- Thiophene vs. Benzothiazole : Thiophene’s smaller size and lower steric hindrance compared to benzothiazole may improve solubility and reduce metabolic degradation .
Biological Activity
The compound 1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure featuring multiple heterocycles, which are known to enhance biological activity. Its molecular formula is , and its CAS number is 892749-71-2 . The presence of methoxy and thiophenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U937 (Monocytic Leukemia) | 12.0 | |
| A549 (Lung Cancer) | 10.5 |
These values indicate that the compound possesses significant antiproliferative activity, comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 cleavage and p53 expression in treated cells . This suggests that the compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The methoxy group at the para position of the phenyl ring enhances hydrophobic interactions with biological receptors, while the thiophenyl moiety contributes to electron delocalization, which is crucial for receptor binding . Modifications in these groups can lead to variations in potency and selectivity.
Case Studies
In a recent study involving xenograft models of human tumors in mice, administration of this compound resulted in significant tumor growth suppression compared to control groups . This underscores its potential for development as an effective anticancer agent.
Future Directions
While initial studies are promising, further research is necessary to explore:
- In vivo efficacy : Understanding the pharmacokinetics and dynamics in living organisms.
- Mechanistic studies : Elucidating the precise pathways involved in its anticancer effects.
- Combination therapies : Investigating synergistic effects with other chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the triazole-oxadiazole hybrid structure in this compound?
- Methodological Answer : The core scaffold can be synthesized via sequential heterocyclic ring formation. For example:
- Step 1 : Construct the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using a 3-methoxyphenyl azide and a propargylamine precursor .
- Step 2 : Form the 1,2,4-oxadiazole ring by coupling a thiophene-2-carbonitrile derivative with a hydroxylamine intermediate under microwave-assisted conditions (120°C, 30 min), which enhances yield and reduces side products .
- Key Reagents : Sodium hydroxide (base), tetrahydrofuran (solvent), and microwave irradiation for accelerated kinetics .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm regioselectivity of the triazole ring and substitution patterns (e.g., methoxy and thiophenyl groups). For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm .
- IR : Identify key functional groups (e.g., C=N stretching of oxadiazole at ~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the thiophene moiety influence the compound’s reactivity?
- Methodological Answer : The electron-rich thiophene enhances electrophilic substitution reactivity. For instance:
- Sulfonation : Reacts selectively at the 5-position of the thiophene ring under mild acidic conditions .
- Cross-Coupling : Suzuki-Miyaura coupling can functionalize the thiophene using Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and resolve contradictions in spectroscopic data?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311G(d,p) to model the molecule’s ground-state structure. Compare calculated NMR shifts (e.g., oxadiazole carbons at ~165 ppm) with experimental data to validate tautomeric forms .
- Vibrational Analysis : Match computed IR frequencies (e.g., C-S stretching at 690 cm) to experimental spectra to confirm functional group assignments .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .
Q. What experimental strategies address low yield in the final coupling step of the triazole and oxadiazole moieties?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DMF increases reaction efficiency by 20% compared to THF .
- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for sterically hindered substrates to reduce side reactions .
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How can researchers design bioactivity studies to evaluate this compound’s potential as an antimicrobial agent?
- Methodological Answer :
- In Vitro Assays :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× and 4× MIC over 24 hours .
- Mechanistic Studies :
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to quantify disruption of bacterial membranes .
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical (DFT) and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts with a polarizable continuum model (PCM) for DMSO-d, which accounts for solvent-induced deshielding .
- Tautomerism : Explore alternative tautomers (e.g., triazole-amine vs. triazole-imine) via variable-temperature NMR to identify dominant forms .
- X-ray Validation : Perform single-crystal XRD to confirm the solid-state structure and compare with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
